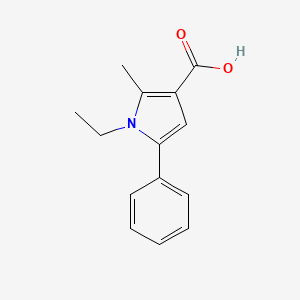

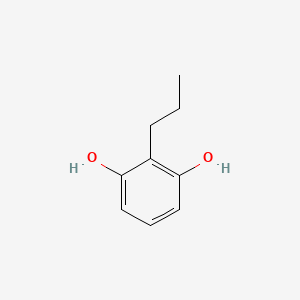

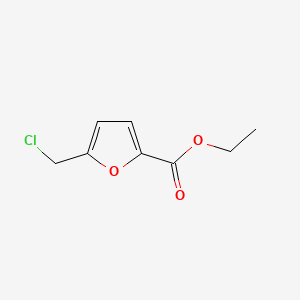

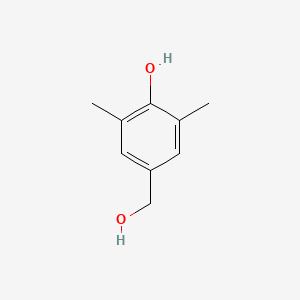

4-(Hydroxymethyl)-2,6-dimethylphenol

Descripción general

Descripción

4-(Hydroxymethyl)-2,6-dimethylphenol, also known as 4-hydroxy-2,6-dimethylbenzyl alcohol, is an aromatic alcohol that is part of the phenol family. It is a white crystalline solid with a molecular weight of 156.19 g/mol. This compound is found in a variety of plants and is used in many industrial and pharmaceutical applications. It is also known to have a variety of biological activities, including antioxidant, anti-inflammatory, and antifungal properties.

Aplicaciones Científicas De Investigación

Application in Polymer Research

- Scientific Field : Polymer Research .

- Summary of the Application : Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

- Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

- Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Application in Wood Adhesive Production

- Scientific Field : Wood Adhesive Production .

- Summary of the Application : The performance of soy-based adhesive cross-linked with hydroxymethyl phenol (HPF) was studied .

- Methods of Application : The reaction between HPF and a common dipeptide N-(2)-l-alanyl-l-glutamine (AG) being used as a model compound were studied .

- Results or Outcomes : The soy-based adhesive cross-linked with HPF cured at a lower temperature than the adhesive without HPF. The former showed better mechanical performance and heat resistance than the latter .

Application in Pyrolysis Kinetics

- Scientific Field : Pyrolysis Kinetics .

- Summary of the Application : The pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied .

- Methods of Application : The study was conducted using dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .

- Results or Outcomes : The results of this study are not provided in the search results .

Application in Food Improvement

- Scientific Field : Food Science .

- Summary of the Application : Hydroxymethylfurfural (HMF), which can be formed by the dehydration of reducing sugars, is classified as a food improvement agent .

- Methods of Application : HMF is primarily used in the food industry in the form of a food additive as a biomarker as well as a flavoring agent for food products .

- Results or Outcomes : HMF is highly soluble in both water and organic solvents and is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

Application in Biomedical Research

- Scientific Field : Biomedical Research .

- Summary of the Application : HMF was regarded as being potentially carcinogenic to humans. However, so far in vivo genotoxicity was negative. No relevance for humans concerning carcinogenic and genotoxic effects can be derived .

- Methods of Application : The formation of HMF has been the topic of significant study .

- Results or Outcomes : The results of this study are not provided in the search results .

Application in Antisense Oligonucleotide Research

- Scientific Field : Antisense Oligonucleotide Research .

- Summary of the Application : The effects of unlocked nucleic acid (UNA) and 4′-C-hydroxymethyl-DNA modifications on RNase H recruitment and efficacy of an LNA gapmer were studied .

- Methods of Application : The study compared the efficacy of mRNA degradation by the gap modified LNA antisense gapmers in cell-free assays and cultured cells .

- Results or Outcomes : LNA gapmer AONs with multiple 4′-C-hydroxymethyl-DNA moieties in the gap can mediate target knockdown in vivo .

Application in Food Improvement

- Scientific Field : Food Science .

- Summary of the Application : Hydroxymethylfurfural (HMF), which can be formed by the dehydration of reducing sugars, is classified as a food improvement agent .

- Methods of Application : HMF is primarily used in the food industry in the form of a food additive as a biomarker as well as a flavoring agent for food products .

- Results or Outcomes : HMF is highly soluble in both water and organic solvents and is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

Application in Biomedical Research

- Scientific Field : Biomedical Research .

- Summary of the Application : HMF was regarded as being potentially carcinogenic to humans. However, so far in vivo genotoxicity was negative. No relevance for humans concerning carcinogenic and genotoxic effects can be derived .

- Methods of Application : The formation of HMF has been the topic of significant study .

- Results or Outcomes : The results of this study are not provided in the search results .

Application in Antisense Oligonucleotide Research

- Scientific Field : Antisense Oligonucleotide Research .

- Summary of the Application : The effects of unlocked nucleic acid (UNA) and 4′-C-hydroxymethyl-DNA modifications on RNase H recruitment and efficacy of an LNA gapmer were studied .

- Methods of Application : The study compared the efficacy of mRNA degradation by the gap modified LNA antisense gapmers in cell-free assays and cultured cells .

- Results or Outcomes : LNA gapmer AONs with multiple 4′-C-hydroxymethyl-DNA moieties in the gap can mediate target knockdown in vivo .

Propiedades

IUPAC Name |

4-(hydroxymethyl)-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,10-11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXBWEIAIZEPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299149 | |

| Record name | 4-(hydroxymethyl)-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-2,6-dimethylphenol | |

CAS RN |

4397-14-2 | |

| Record name | 4397-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(hydroxymethyl)-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.